3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile
Description
Systematic Nomenclature and CAS Registry Information
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile is systematically named to reflect its structural components. The IUPAC name prioritizes the benzonitrile moiety (C6H4-C≡N) as the parent structure, with the 1,3-oxazole substituent appended at the 3-position. The oxazole ring contains a chloromethyl group (-CH2Cl) at the 4-position.
CAS Registry Number : 1126634-12-5.
Synonyms : SCHEMBL7504976 (depositor-supplied).
Molecular Formula and Weight Analysis
The molecular formula is C₁₁H₇ClN₂O , derived from:
- Carbon : 11 atoms (benzonitrile core + oxazole ring)
- Hydrogen : 7 atoms (benzonitrile + oxazole + chloromethyl group)
- Chlorine : 1 atom (chloromethyl substituent)
- Nitrogen : 2 atoms (benzonitrile and oxazole ring)
- Oxygen : 1 atom (oxazole ring)
Molecular Weight : 218.64 g/mol, calculated as:
$$
\begin{align}
\text{C}_{11} & : 12.01 \times 11 = 132.11 \
\text{H}_7 & : 1.008 \times 7 = 7.056 \
\text{Cl} & : 35.45 \
\text{N}_2 & : 14.01 \times 2 = 28.02 \
\text{O} & : 16.00 \
\hline
\text{Total} & = 218.64 \, \text{g/mol}
\end{align}
$$
| Element | Quantity | Contribution to Molecular Formula |
|---|---|---|
| Carbon | 11 | C₁₁ |
| Hydrogen | 7 | H₇ |
| Chlorine | 1 | Cl |
| Nitrogen | 2 | N₂ |
| Oxygen | 1 | O |
InChI Code and SMILES Notation Interpretation
InChI Code :InChI=1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-2-8(4-9)6-13/h1-4,7H,5H2
This code encodes:
- Chloromethyl group :
12-5(Cl attached to CH₂) - Oxazole ring :
7-15-11(14-10)(O and N connectivity) - Benzonitrile :
9-3-1-2-8(4-9)(aromatic ring with nitrile substituent).
SMILES Notation :N#CC1=CC=CC(C2=NC(CCl)=CO2)=C1
Breakdown:
X-ray Crystallographic Data and Conformational Studies
While specific X-ray crystallographic data for 3-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile are not reported in the provided sources, structural insights can be inferred from analogous compounds. For example:
- Unit cell dimensions and space groups (e.g., monoclinic P2₁/c) are critical for determining molecular packing.
- Bond lengths and angles in oxazole derivatives often reveal planar ring structures stabilized by conjugation between oxygen and nitrogen atoms.
Key Parameters for Similar Compounds :
| Parameter | Typical Values (Analogues) |
|---|---|
| Unit Cell (a, b, c) | 9–12 Å, 12–15 Å, 10–12 Å |
| Space Group | Monoclinic (e.g., P2₁/c) |
| O–N Bond Length | ~1.35–1.40 Å |
| C–Cl Bond Length | ~1.75–1.80 Å |
Conformational flexibility in such molecules is influenced by hydrogen bonding and crystal packing effects , as seen in studies of oxazole-containing crystals.
Properties
IUPAC Name |
3-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-2-8(4-9)6-13/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIOLUROVVRODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CO2)CCl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The chloromethyl group can then be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Anticancer Activity
Recent studies have indicated that derivatives of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer models. A notable study demonstrated that certain oxazole derivatives showed significant cytotoxicity against breast cancer cell lines, suggesting potential for development as anticancer agents .
Case Study:
A research team synthesized a series of oxazole-based compounds and tested their efficacy against MDA-MB-231 breast cancer cells. The results indicated that compounds with higher lipophilicity correlated with increased cytotoxic effects, highlighting the importance of structural modifications in drug design.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| A | 25 | MDA-MB-231 |
| B | 15 | MDA-MB-231 |
| C | 10 | MDA-MB-231 |
2.2 Inhibitors of PD-L1
Another significant application is in the development of inhibitors targeting the programmed cell death protein 1 (PD-1)/PD-L1 pathway, which is crucial in cancer immunotherapy. Compounds derived from 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile have shown potential as small-molecule ligands that can disrupt PD-L1 interactions, enhancing immune response against tumors .
Case Study:
A study focused on synthesizing small-molecule ligands based on the oxazole core demonstrated enhanced binding affinity to PD-L1 with IC50 values ranging from 3.7 to 50 nM across various derivatives. This indicates that modifications to the oxazole structure can significantly impact biological activity.
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of oxazole units can improve charge transport properties and stability of the devices.
Data Table: Charge Transport Properties
| Material | Mobility (cm²/V·s) | Stability (hours) |
|---|---|---|
| Oxazole Derivative A | 0.5 | 120 |
| Oxazole Derivative B | 0.8 | 150 |
Mechanism of Action
The mechanism of action of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring and benzonitrile group can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural analogs and their properties:
Key Observations:
- Heterocycle Influence: Replacing oxazole with thiazole (S vs. O) increases molecular weight and alters electronic properties.
- Substituent Effects : The fluorophenyl group in 3-(chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole introduces electron-withdrawing effects, which may stabilize the oxadiazole ring and modify reactivity compared to benzonitrile-linked analogs .
Physicochemical Properties
- Melting Points: Pyrazole derivatives with amide groups (e.g., 3-[4-(4-chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]-2-methylindole) exhibit high decomposition temperatures (281–282°C) due to hydrogen bonding and crystallinity . In contrast, chloromethyl-oxazole analogs likely have lower melting points due to reduced intermolecular interactions.
- Solubility : The benzonitrile group enhances solubility in polar aprotic solvents, while chloromethyl groups may increase lipophilicity, as seen in thiazole derivatives .
Biological Activity
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a chloromethyl group and an oxazole ring, which are significant for its interaction with various biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile is C10H6ClN3O, with a molecular weight of approximately 219.63 g/mol. The structure consists of a benzonitrile moiety linked to a chloromethyl-substituted oxazole ring, which contributes to its reactivity and interaction with biological systems.
The biological activity of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The chloromethyl group can react with thiol groups in cysteine residues, leading to the inhibition of enzyme activity. Additionally, the oxazole ring can interact with various biological receptors through hydrogen bonding and π-π stacking interactions, modulating their functions and potentially disrupting cellular processes.
Antimicrobial Activity
Research indicates that 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile exhibits antimicrobial properties. It has been tested against several bacterial strains, showing significant activity that disrupts bacterial cell walls. This makes it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The compound has also been evaluated for its anticancer activities. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds structurally related to 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile have shown IC50 values in the micromolar range against human breast carcinoma (MCF-7) and other cancer cell lines .
Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth at concentrations as low as 20 µg/mL, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile was tested on several cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells with an IC50 value of approximately 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 (Lung carcinoma) | 20 |
| HeLa (Cervical carcinoma) | 18 |
Q & A
Q. What are the common synthetic routes for preparing 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the oxazole ring via condensation of nitrile-containing precursors with chloromethyl reagents. For example, chloromethylation of oxazole intermediates under alkaline conditions (e.g., using hydroxylamine hydrochloride) followed by coupling with benzonitrile derivatives .
- Cross-coupling : Suzuki-Miyaura reactions using boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) to attach substituents to the aromatic ring .
Q. Optimization Strategies :
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile?
Key techniques include:
Q. Purity Analysis :
- HPLC : Retention time matching against standards.
- Elemental Analysis : Confirms C, H, N, Cl composition within ±0.3% .
Advanced Research Questions
Q. How does the chloromethyl-oxazole substituent influence the electronic properties of benzonitrile derivatives in optoelectronic applications such as OLEDs?
The chloromethyl-oxazole group acts as an electron-withdrawing unit, enhancing charge transport in organic semiconductors:
- TADF Applications : The oxazole ring stabilizes triplet excitons, enabling thermally activated delayed fluorescence (TADF) in OLED emitters. Derivatives with similar structures (e.g., carbazole-phenoxazine hybrids) show external quantum efficiencies >20% .
- Electron Mobility : Nitrile groups improve electron injection via dipole interactions with electrode surfaces .
Table 1 : Key Electronic Properties of Related Compounds
| Compound | λem (nm) | EQE (%) | Reference |
|---|---|---|---|
| Carbazole-oxazole hybrid | 480 | 22 | |
| Isoindolinone derivative | 520 | 18 |
Q. What challenges arise in achieving stereoselective synthesis of derivatives of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile, and how can diastereomeric ratios (d.r.) be optimized?
Challenges :
Q. Optimization Strategies :
- Chiral catalysts : Use of palladium complexes with BINAP ligands improves enantioselectivity .
- Low-temperature reactions : Reduces thermal epimerization (e.g., -20°C for isoindolinone formation) .
Table 2 : Diastereomeric Ratios in Isoindolinone Derivatives
| Compound ID | d.r. (Major:Minor) | Conditions |
|---|---|---|
| 7f | 55:45 | RT, 12 h |
| 7h | 76:24 | -20°C, 24 h |
Q. How can computational modeling guide the design of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile derivatives for targeted biological or material applications?
- DFT Calculations : Predict HOMO-LUMO gaps to optimize charge transport in OLEDs. For example, a HOMO of -5.8 eV and LUMO of -2.9 eV aligns with common electrode work functions .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to design inhibitors .
Q. Key Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
